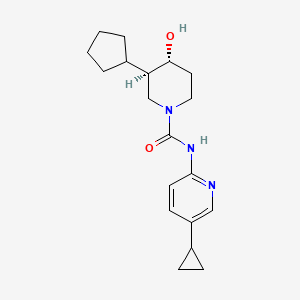![molecular formula C16H20N2O3 B7346894 (3R,4R)-4-methoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]oxan-3-amine](/img/structure/B7346894.png)
(3R,4R)-4-methoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]oxan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4R)-4-methoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]oxan-3-amine is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the family of oxazolidinone derivatives, which have been shown to have a variety of biological activities.
Wirkmechanismus
The mechanism of action of (3R,4R)-4-methoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]oxan-3-amine is not fully understood. However, studies have shown that this compound acts as an inhibitor of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins play a key role in the inflammatory response, and their inhibition can lead to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, this compound has been shown to reduce the activity of neutrophils, which play a key role in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3R,4R)-4-methoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]oxan-3-amine in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. Additionally, this compound has been shown to have antibacterial and antifungal properties, which make it a potential candidate for the treatment of infectious diseases. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. Further studies are needed to fully elucidate the mechanism of action and potential side effects of this compound.
Zukünftige Richtungen
There are several future directions for the study of (3R,4R)-4-methoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]oxan-3-amine. One area of interest is the development of this compound as a therapeutic agent for the treatment of pain and inflammation-related diseases. Additionally, further studies are needed to fully elucidate the mechanism of action and potential side effects of this compound. Another area of interest is the development of this compound derivatives with improved pharmacological properties. Finally, the potential use of this compound as a diagnostic tool for the detection of infectious diseases warrants further investigation.
Synthesemethoden
The synthesis of (3R,4R)-4-methoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]oxan-3-amine involves the reaction of 4-methoxy-3-methylphenylacetic acid with 5-phenyl-1,2-oxazole-3-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting compound is then treated with hydrochloric acid to yield the final product. This method has been reported to have a high yield and purity.
Wissenschaftliche Forschungsanwendungen
(3R,4R)-4-methoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]oxan-3-amine has been studied for its potential applications in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of various diseases. Studies have shown that this compound has anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of pain and inflammation-related diseases. Additionally, this compound has been shown to have antibacterial and antifungal properties, which make it a potential candidate for the treatment of infectious diseases.
Eigenschaften
IUPAC Name |
(3R,4R)-4-methoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]oxan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-19-15-7-8-20-11-14(15)17-10-13-9-16(21-18-13)12-5-3-2-4-6-12/h2-6,9,14-15,17H,7-8,10-11H2,1H3/t14-,15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQYUKNPVOBPSN-HUUCEWRRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCOCC1NCC2=NOC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CCOC[C@H]1NCC2=NOC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3R)-N-[(2-butyl-1,3-thiazol-4-yl)methyl]-2-(1,3,5-trimethylpyrazol-4-yl)oxolan-3-amine](/img/structure/B7346824.png)
![3-[4-[(1R,2R)-2-methoxycyclopropanecarbonyl]piperazin-1-yl]-1-methylpyrazin-2-one](/img/structure/B7346832.png)

![5-[[(4aS,8aS)-3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]oxazin-1-yl]methyl]-3-methyl-1,3-benzoxazol-2-one](/img/structure/B7346846.png)
![2-[(4aS,8aS)-3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]oxazin-1-yl]-N-(5-chloro-2-fluorophenyl)acetamide](/img/structure/B7346859.png)
![2-[(4aS,8aS)-3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]oxazin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B7346861.png)
![2-[(4aS,8aS)-3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]oxazin-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B7346868.png)
![2-[(4aS,8aS)-3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]oxazin-1-yl]-N-(3,4,5-trimethylthiophen-2-yl)acetamide](/img/structure/B7346870.png)
![3-[[(4aS,8aS)-3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]oxazin-1-yl]methyl]-1H-quinolin-2-one](/img/structure/B7346876.png)
![2-[(4aS,8aS)-3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]oxazin-1-yl]-N-(3,5-difluorophenyl)acetamide](/img/structure/B7346888.png)
![(1R,2R)-2-methoxy-N-[1-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)cyclopentyl]cyclopropane-1-carboxamide](/img/structure/B7346906.png)
![(3aR,7aS)-N-[3-[(2-methylpropan-2-yl)oxy]phenyl]-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridine-5-carboxamide](/img/structure/B7346911.png)
![(3R,4R)-N-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-methoxyoxan-3-amine](/img/structure/B7346915.png)
![4-chloro-3-[[[(3R,4R)-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]amino]methyl]phenol](/img/structure/B7346923.png)